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methylbenzaldehyde

Cat. No.: B052013 Get Quote

Introduction

2,4-Dihydroxy-3-methylbenzaldehyde (CAS No: 6248-20-0) is a highly versatile aromatic

aldehyde that serves as a crucial starting material and intermediate in organic synthesis.[1][2]

Its structure is distinguished by a benzaldehyde core substituted with two hydroxyl groups at

positions 2 and 4, and a methyl group at position 3. This unique arrangement of functional

groups—an aldehyde, two phenolic hydroxyls, and a sterically influencing methyl group—

allows for a diverse range of chemical transformations. It is a key building block for the

synthesis of a variety of heterocyclic compounds, including coumarins, chromones, and Schiff

bases, many of which exhibit significant biological and pharmacological properties.[1][3] These

derivatives are of substantial interest to researchers in medicinal chemistry and drug

development for their potential as anticancer, antioxidant, antibacterial, and anti-inflammatory

agents.[4][5]

Synthesis of Coumarin Derivatives via Knoevenagel
Condensation
Coumarins are a prominent class of benzopyrones widely found in nature and known for their

diverse pharmacological activities. The Knoevenagel condensation provides an efficient route

to substituted coumarins by reacting a salicylaldehyde derivative with an active methylene

compound.[6][7] 2,4-Dihydroxy-3-methylbenzaldehyde serves as an excellent substrate for

this reaction, typically leading to the formation of 7-hydroxy-8-methylcoumarin scaffolds.
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General Reaction Scheme
The reaction involves the condensation of 2,4-Dihydroxy-3-methylbenzaldehyde with an

active methylene compound, such as malononitrile or diethyl malonate, catalyzed by a weak

base. A subsequent intramolecular cyclization (lactonization) and, in some cases, hydrolysis,

yields the final coumarin product.
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Caption: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 7-Hydroxy-8-
methyl-3-carboxycoumarin
This protocol is adapted from a similar one-pot synthesis involving Knoevenagel condensation

followed by in-situ hydrolysis.[8]

Materials:

2,4-Dihydroxy-3-methylbenzaldehyde

Malononitrile
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0.05 M Sodium bicarbonate (NaHCO₃) solution

Concentrated Hydrochloric acid (HCl)

1 M Sodium bicarbonate (NaHCO₃) solution

Deionized water

Ethanol for recrystallization

Equipment:

100 mL round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle

Büchner funnel and filter flask

pH paper or meter

Procedure:

In a 100 mL round-bottom flask, combine finely powdered 2,4-Dihydroxy-3-
methylbenzaldehyde (1.52 g, 10 mmol) and malononitrile (0.80 g, 12.5 mmol).

Add 50 mL of 0.05 M aqueous NaHCO₃ solution to the flask.

Stir the mixture vigorously at room temperature for approximately 1.5 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

After the initial condensation, carefully add 1.25 mL of concentrated HCl to the

heterogeneous mixture.

Attach a reflux condenser and heat the mixture to 90°C, stirring for an additional hour to

facilitate hydrolysis of the nitrile group and cyclization.
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Cool the mixture and then add 20 mL of 1 M aqueous NaHCO₃ solution to dissolve the acidic

product.

Filter the solution to remove any unreacted starting material or insoluble byproducts.

Cool the clear filtrate in an ice bath and acidify to pH 2.0 with concentrated HCl while stirring.

A precipitate of the crude product will form. Collect the solid by vacuum filtration using a

Büchner funnel.

Wash the collected solid with cold deionized water and dry it.

Recrystallize the crude product from aqueous ethanol to obtain pure 7-Hydroxy-8-methyl-3-

carboxycoumarin.

Quantitative Data
The following table summarizes representative data for Knoevenagel condensation reactions to

form coumarin derivatives.
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Synthesis of Chromone Derivatives
Chromones (1-benzopyran-4-ones) are isomers of coumarins and form the core structure of

many flavonoids.[9] A common synthetic route involves the Claisen-Schmidt condensation of a

2-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, which then

undergoes oxidative cyclization. Alternatively, direct condensation methods can be employed.

General Reaction Scheme: Synthesis via Chalcone
Intermediate
This pathway involves an initial base-catalyzed aldol condensation between a 2-

hydroxyacetophenone and 2,4-dihydroxy-3-methylbenzaldehyde to form a chalcone. The

chalcone is then cyclized under oxidative conditions to yield the chromone ring system.

2-Hydroxyacetophenone
+ 2,4-Dihydroxy-3-methylbenzaldehyde

Claisen-Schmidt
Condensation

(Base Catalyst, e.g., KOH)
Chalcone Intermediate Oxidative Cyclization

(e.g., I₂ / DMSO) Substituted Chromone

Click to download full resolution via product page

Caption: Workflow for chromone synthesis via a chalcone intermediate.

Experimental Protocol: Synthesis of a 2-Aryl-7-hydroxy-
8-methylchromone
This protocol is a generalized procedure based on established methods for chromone

synthesis.[10]

Materials:

2,4-Dihydroxy-3-methylbenzaldehyde

A substituted 2'-hydroxyacetophenone

Potassium hydroxide (KOH)

Ethanol
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Dimethyl sulfoxide (DMSO)

Iodine (I₂)

Equipment:

250 mL round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Heating mantle or oil bath

Standard laboratory glassware

Procedure:

Step A: Synthesis of the Chalcone Intermediate

Dissolve 2,4-Dihydroxy-3-methylbenzaldehyde (10 mmol) and the selected 2'-

hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

Add a solution of KOH (20 mmol) in water (5 mL) dropwise to the stirred mixture.

Stir the reaction mixture at room temperature for 24 hours. The formation of a solid

precipitate indicates product formation.

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.

Step B: Oxidative Cyclization to the Chromone

Dissolve the dried chalcone (5 mmol) in DMSO (25 mL).

Add a catalytic amount of iodine (I₂) (approx. 0.5 mmol) to the solution.

Heat the mixture at 120-140°C under reflux for 3-4 hours.
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After cooling, pour the reaction mixture into ice-cold water.

Collect the solid product by filtration, wash thoroughly with a sodium thiosulfate solution to

remove excess iodine, and then with water.

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain

the pure chromone.

Synthesis of Schiff Bases (Imines)
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an

aldehyde or ketone.[4] 2,4-Dihydroxy-3-methylbenzaldehyde readily reacts with various

primary amines to form Schiff bases. These compounds are particularly valuable as ligands in

coordination chemistry and have demonstrated a wide range of biological activities, including

potential as anticancer agents by inhibiting Heat Shock Protein 90 (Hsp90).[4][11]

General Reaction Scheme
The synthesis is a straightforward condensation reaction, often catalyzed by a few drops of

acid, where the aldehyde reacts with a primary amine to form an imine and water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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